2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide typically involves the coupling of an indole derivative with an acetylamino group and a pyrrolidine derivative. One common method for the preparation of such amides is through N,N′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their role in modulating biological pathways and interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus allows for binding to multiple receptors, which can modulate various biological pathways . This compound may also influence cellular signaling and metabolic processes through its interaction with nuclear receptors and other cellular components .
Comparison with Similar Compounds
Similar compounds to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetylamino and pyrrolidine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26N4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H26N4O2/c1-3-22-10-5-6-15(22)12-20-19(25)13-23-11-9-16-17(21-14(2)24)7-4-8-18(16)23/h4,7-9,11,15H,3,5-6,10,12-13H2,1-2H3,(H,20,25)(H,21,24) |
InChI Key |
LEQDVOWENKUMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
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